Cas no 676135-74-3 (1-(3-tert-butylphenyl)cyclohexan-1-amine)

1-(3-tert-Butylphenyl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a tert-butylphenyl substituent, which enhances its steric and electronic properties. This compound is of interest in organic synthesis and pharmaceutical research due to its structural rigidity and potential as a building block for bioactive molecules. The tert-butyl group contributes to increased lipophilicity and stability, making it suitable for applications requiring robust intermediates. Its amine functionality allows for further derivatization, enabling the synthesis of more complex structures. The compound’s well-defined stereochemistry and purity make it a reliable choice for exploratory and developmental studies in medicinal chemistry and material science.
1-(3-tert-butylphenyl)cyclohexan-1-amine structure
676135-74-3 structure
Product Name:1-(3-tert-butylphenyl)cyclohexan-1-amine
CAS No:676135-74-3
MF:C16H25N
MW:231.376404523849
CID:2120094
PubChem ID:58909380
Update Time:2025-10-12

1-(3-tert-butylphenyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-tert-butyl-phenyl)-cyclohexylamine
    • 1-(3-tert-butylphenyl)cyclohexan-1-amine
    • EN300-1844292
    • SCHEMBL2876145
    • AWDANHMPXNOZOE-UHFFFAOYSA-N
    • 676135-74-3
    • DB-336723
    • Inchi: 1S/C16H25N/c1-15(2,3)13-8-7-9-14(12-13)16(17)10-5-4-6-11-16/h7-9,12H,4-6,10-11,17H2,1-3H3
    • InChI Key: AWDANHMPXNOZOE-UHFFFAOYSA-N
    • SMILES: NC1(C2C=CC=C(C(C)(C)C)C=2)CCCCC1

Computed Properties

  • Exact Mass: 231.198699802Da
  • Monoisotopic Mass: 231.198699802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26Ų

1-(3-tert-butylphenyl)cyclohexan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844292-0.05g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
0.05g
$768.0 2023-09-19
Enamine
EN300-1844292-0.1g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
0.1g
$804.0 2023-09-19
Enamine
EN300-1844292-0.25g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
0.25g
$840.0 2023-09-19
Enamine
EN300-1844292-0.5g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
0.5g
$877.0 2023-09-19
Enamine
EN300-1844292-1.0g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
1g
$1643.0 2023-05-27
Enamine
EN300-1844292-2.5g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
2.5g
$1791.0 2023-09-19
Enamine
EN300-1844292-5.0g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
5g
$4764.0 2023-05-27
Enamine
EN300-1844292-10.0g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
10g
$7065.0 2023-05-27
Enamine
EN300-1844292-1g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
1g
$914.0 2023-09-19
Enamine
EN300-1844292-5g
1-(3-tert-butylphenyl)cyclohexan-1-amine
676135-74-3
5g
$2650.0 2023-09-19

Additional information on 1-(3-tert-butylphenyl)cyclohexan-1-amine

1-(3-Tert-butylphenyl)cyclohexan-1-amine (CAS No. 676135-74-3): A Comprehensive Overview

1-(3-Tert-butylphenyl)cyclohexan-1-amine, a compound with the CAS registry number 676135-74-3, is an organic chemical that has garnered significant attention in the fields of pharmaceuticals, materials science, and synthetic chemistry due to its unique structural properties and versatile applications. This compound is characterized by a cyclohexane ring substituted with an amino group at position 1 and a tert-butylphenyl group at position 3 of the benzene ring, which imparts it with distinct electronic and steric properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(3-Tert-butylphenyl)cyclohexan-1-amine through various methodologies, including palladium-catalyzed cross-coupling reactions and organocatalytic processes. These methods not only enhance the yield but also improve the purity of the compound, making it more suitable for high-end applications such as drug discovery and material synthesis.

The structural features of 1-(3-Tert-butylphenyl)cyclohexan-1-amine make it an ideal candidate for exploring its potential in medicinal chemistry. The cyclohexane ring provides rigidity, while the tert-butyl group introduces steric bulk, which can influence the compound's interaction with biological targets such as enzymes and receptors. Recent studies have demonstrated its potential as a lead compound in the development of novel therapeutic agents targeting neurodegenerative diseases and inflammatory conditions.

In addition to its pharmacological applications, 1-(3-Tert-butylphenyl)cyclohexan-1-amine has shown promise in materials science, particularly in the synthesis of advanced polymers and liquid crystals. Its unique combination of aromaticity and cycloaliphatic moieties allows for tailored electronic properties, which are highly desirable in next-generation electronic materials.

The synthesis of CAS No. 676135-74-3 involves a series of well-established organic reactions, including Friedel-Crafts alkylation and reductive amination. These steps are optimized to ensure scalability and reproducibility, making it feasible for both academic research and industrial production.

From an environmental perspective, researchers have also explored the biodegradation pathways of 1-(3-Tert-butylphenyl)cyclohexan-1-amine, aiming to assess its eco-friendly profile. Preliminary findings suggest that under specific microbial conditions, the compound undergoes rapid transformation into less toxic metabolites, which is a positive indicator for its sustainable use.

In conclusion, CAS No. 676135-74-3 (1-(3-Tert-butylphenyl)cyclohexan-1-amine) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in driving innovation in modern chemistry.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.